REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].C([O-])([O-])=O.[K+].[K+].[NH2:12][C:13]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[C:14]=1[C:15]#[N:16]>C(Cl)(Cl)Cl>[C:15]([C:14]1[C:17]([O:23][CH3:24])=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:13]=1[NH:12][C:2](=[O:3])[O:4][CH3:5])#[N:16] |f:1.2.3|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
before using filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a residual solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude material from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC(=C1OC)OC)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |